molecular formula C15H8Cl2OS B11521048 (2Z)-2-(3,4-dichlorobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(3,4-dichlorobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11521048
M. Wt: 307.2 g/mol
InChI Key: YGKYYEMKVOMDJF-ZSOIEALJSA-N
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Description

(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a chemical compound characterized by its unique structure, which includes a benzothiophene core and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 3,4-dichlorobenzaldehyde with 2,3-dihydro-1-benzothiophene-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Uniqueness

Compared to similar compounds, (2Z)-2-[(3,4-DICHLOROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE stands out due to its unique benzothiophene core, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H8Cl2OS

Molecular Weight

307.2 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8Cl2OS/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8H/b14-8-

InChI Key

YGKYYEMKVOMDJF-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)S2

Origin of Product

United States

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